Ir-Catalyzed Enantioconvergent Allenylic Amination
In iridium-catalyzed enantioconvergent amination of allenylic carbonates, N-Allyl-N-Boc-propa-1,2-dien-1-amine is generated as part of a general method producing diversely protected allenylic amines in 62–82% isolated yield with 87–98% enantiomeric excess (ee) [1]. By contrast, the corresponding N-Boc propargylic amines (alkyne analogs) undergo different reaction pathways: oxidation with MnO₂ yields N-Boc-ketimines rather than allenylic amination products [2]. The allene substrate provides a chiral axis enabling enantioconvergent transformation that is geometrically impossible with sp-hybridized alkynes.
| Evidence Dimension | Enantioselective amination yield and enantiomeric excess |
|---|---|
| Target Compound Data | 62–82% yield; 87–98% ee (for allenyl carbamate class including Boc-protected derivatives) |
| Comparator Or Baseline | N-Boc propargylic amines: oxidation to N-Boc-ketimines rather than allenylic amination |
| Quantified Difference | Allene enables enantioconvergent C–N bond formation not accessible to alkynes; ee range 87–98% |
| Conditions | Ir catalysis, allenylic carbonate substrates, ambient temperature |
Why This Matters
Enables procurement of enantioenriched allenylic amine building blocks for stereocontrolled synthesis of optically active heterocycles.
- [1] Glatz, F.; Petrone, D.A.; Carreira, E.M. Angew. Chem. Int. Ed. 2020, 59, 16404–16408. View Source
- [2] Kobayashi, T.; Maruoka, K. Org. Lett. 2016, 18, 1478–1481. View Source
